Product packaging for 2-(1-Isopropyl-1H-pyrazol-4-yl)phenol(Cat. No.:)

2-(1-Isopropyl-1H-pyrazol-4-yl)phenol

Cat. No.: B12999899
M. Wt: 202.25 g/mol
InChI Key: VCZKEDVHNCBNFZ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Contemporary Chemical Biology and Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. researchgate.netnih.govnih.govnih.gov This designation stems from its presence in a multitude of biologically active compounds and approved pharmaceuticals. nih.govnih.govnih.govtandfonline.com The versatility of the pyrazole ring allows it to interact with a wide array of biological targets, contributing to its broad spectrum of pharmacological activities. researchgate.netrsc.orgacademicstrive.comeurekaselect.com

Pyrazole derivatives have demonstrated a remarkable range of biological effects, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties. academicstrive.comeurekaselect.commdpi.com This wide-ranging activity has led to the development of numerous successful drugs. For instance, Celecoxib is a well-known anti-inflammatory drug, Sildenafil is used for erectile dysfunction, and several kinase inhibitors used in cancer therapy, such as Crizotinib and Ruxolitinib, feature a pyrazole core. nih.govnih.govnih.gov The metabolic stability of the pyrazole ring is another crucial factor contributing to its frequent use in drug design. nih.govpharmablock.com The ability to easily synthesize and functionalize the pyrazole scaffold further enhances its appeal to medicinal chemists, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.netrsc.org

Table 1: Examples of Biological Activities of Pyrazole Derivatives

Biological Activity Description
Anti-inflammatory Inhibition of enzymes like COX-2, as seen in drugs such as Celecoxib. nih.govmdpi.com
Anticancer Inhibition of protein kinases, cell cycle arrest, and induction of apoptosis. nih.govmdpi.commdpi.com
Antimicrobial Activity against various bacteria and fungi, including resistant strains. nih.govmdpi.comnih.gov
Analgesic Pain relief properties, as demonstrated by drugs like Difenamizole. nih.govnih.gov

| Antiviral | Inhibition of viral replication, with compounds active against viruses like HIV. nih.govacademicstrive.com |

Role of Phenolic Moieties in Modulating Biological Activity and Chemical Functionalization

The phenol (B47542) group, an aromatic ring bearing a hydroxyl (-OH) substituent, is another recurring and vital motif in medicinal chemistry. acs.orgnsf.gov It is found in numerous natural products and FDA-approved drugs, underscoring its importance. acs.orgnsf.gov In 2020, 62% of approved small-molecule drugs contained phenol or phenolic ether moieties. acs.org The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions with biological targets like enzymes and receptors. researchgate.net

Phenolic compounds are widely recognized for their potent antioxidant properties, which stem from their ability to scavenge free radicals. gsconlinepress.comnih.govmdpi.com This antioxidant activity is believed to underlie many of their health benefits, including the prevention of diseases associated with oxidative stress. gsconlinepress.comnih.gov Beyond this, phenolic compounds exhibit a wide range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and cardioprotective activities. gsconlinepress.commdpi.comnih.govnih.gov The phenol group also serves as a critical handle for chemical functionalization. Its reactivity allows for the synthesis of derivatives (e.g., ethers and esters), which can be used to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to optimize it for therapeutic use. pharmablock.comacs.org

Table 2: Key Functions of Phenolic Moieties in Drug Design

Function Mechanism/Application
Target Binding The hydroxyl group acts as a hydrogen bond donor/acceptor, anchoring the molecule to the active site of proteins. researchgate.net
Antioxidant Activity The phenol ring can stabilize and delocalize unpaired electrons, effectively scavenging reactive oxygen species. gsconlinepress.comnih.gov
Modulation of Physicochemical Properties The hydroxyl group can be modified to improve properties like solubility and cell permeability. acs.org

| Broad Biological Effects | Contributes to anti-inflammatory, anticancer, and antimicrobial activities. mdpi.comnih.govnih.gov |

Rationale for Comprehensive Academic Investigation of 2-(1-Isopropyl-1H-pyrazol-4-yl)phenol and Analogous Structures

The rationale for investigating this compound is built upon the synergistic potential of its constituent pyrazole and phenol fragments. The hybridization of two distinct pharmacophores is a well-established strategy in drug discovery aimed at creating novel molecules with potentially enhanced or unique biological activities. nih.gov

This particular compound combines the proven therapeutic scaffold of pyrazole with the versatile, biologically active phenol moiety. The pyrazole component offers a stable, functionally rich core known for a wide spectrum of pharmacological activities. nih.govresearchgate.net The phenol group provides a crucial interaction point (the hydroxyl group) for binding to biological targets and is itself associated with significant antioxidant and anti-inflammatory properties. gsconlinepress.commdpi.com The isopropyl group on the pyrazole ring is a lipophilic substituent that can influence the compound's binding affinity and pharmacokinetic profile.

Academic investigation is warranted to:

Elucidate Biological Activity: Systematically screen this compound and its analogs against a range of biological targets, such as kinases, cyclooxygenases, and various microbes, to discover and characterize its potential therapeutic applications. nih.govnih.gov

Explore Structure-Activity Relationships (SAR): Synthesize a library of analogs by modifying the substituents on both the pyrazole and phenol rings. This would clarify the contribution of each part of the molecule to its biological effect and guide the design of more potent and selective compounds.

Investigate Physicochemical and Pharmacokinetic Properties: Characterize the compound's solubility, stability, and metabolic profile to assess its drug-like properties and potential for further development. The pyrazole ring has been used as a more metabolically stable bioisostere for phenol, making this hybrid structure particularly intriguing. pharmablock.com

The study of this compound and related structures provides a valuable opportunity to explore new chemical space and develop novel therapeutic agents that harness the combined strengths of two of medicinal chemistry's most important building blocks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B12999899 2-(1-Isopropyl-1H-pyrazol-4-yl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(1-propan-2-ylpyrazol-4-yl)phenol

InChI

InChI=1S/C12H14N2O/c1-9(2)14-8-10(7-13-14)11-5-3-4-6-12(11)15/h3-9,15H,1-2H3

InChI Key

VCZKEDVHNCBNFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=CC=CC=C2O

Origin of Product

United States

Structural Derivatization and Chemical Modification Strategies of 2 1 Isopropyl 1h Pyrazol 4 Yl Phenol

Systematic Modification of the Phenolic Ring

The phenolic portion of the molecule is a prime target for introducing chemical diversity. This is typically achieved through electrophilic aromatic substitution or by derivatizing the hydroxyl group.

Placing substituents on the phenolic ring can substantially modify the molecule's electronic and steric characteristics.

Halogenation: The halogenation of phenols is a fundamental and well-documented chemical transformation. For instance, the reaction of phenol (B47542) with bromine can be managed to produce either mono- or poly-halogenated derivatives based on the reaction conditions employed. youtube.comyoutube.com When phenol is treated with bromine in a low-polarity solvent like chloroform (B151607) or carbon disulfide at reduced temperatures, a mixture of ortho- and para-bromophenols is generally obtained. youtube.comyoutube.com For 2-(1-isopropyl-1H-pyrazol-4-yl)phenol, the directing effect of the hydroxyl group would favor substitution at the positions ortho and para to it. The commercial availability of an analogous compound, 4-Bromo-2-(1H-pyrazol-3-yl)phenol, confirms the viability of introducing halogen atoms onto this type of phenolic ring. tcichemicals.comsigmaaldrich.com

Alkylation: The ortho-alkylation of phenols can be carried out using catalytic methods. A notable example is the rhenium-catalyzed reaction between phenols and alkenes, which selectively adds an alkyl group to the ortho position of the hydroxyl group. orgsyn.org This method is known to be compatible with a variety of other functional groups. orgsyn.org Mechanistic investigations into phenol alkylation reveal that both O-alkylation (ether formation) and C-alkylation can happen, with the possibility of a subsequent intramolecular rearrangement of the alkyl group from the oxygen to a carbon on the aromatic ring. nih.gov

A summary of potential substitutions on the phenolic ring is provided in Table 1.

Table 1: Examples of Substitutions on the Phenolic Ring

Substituent TypeExample SubstituentPotential Position(s)
HalogenBromo4-, 6-
AlkylMethyl, Ethyl4-, 6-

The phenolic hydroxyl group serves as a convenient point for chemical modification through reactions such as etherification and esterification.

Etherification: Phenols can be transformed into their corresponding ethers by several synthetic routes. A classic approach is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. alfa-chemistry.comorganic-chemistry.org Another efficient method for preparing phenolic ethers is the reaction of a phenol with a diazoalkane. alfa-chemistry.com An example of a complex ether derivative on a related scaffold is 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol, which features a nitrophenoxy substituent. nih.govnih.gov This demonstrates the potential for the hydroxyl group of this compound to be converted into a wide array of ethers.

Esterification: The formation of phenolic esters is readily accomplished by reacting the phenol with an acyl halide or an acid anhydride. Although specific examples of esterification beginning with this compound are not extensively detailed in the surveyed literature, this transformation is a standard and reliable reaction for phenols.

Table 2 outlines examples of derivatives that can be formed by modifying the hydroxyl group.

Table 2: Examples of Hydroxyl Group Derivatization

Reaction TypeReagent TypeResulting Functional Group
EtherificationAlkyl Halide, DiazomethaneEther (-OR)
EsterificationAcyl Halide, Acid AnhydrideEster (-OCOR)

Exploration of Substitutions on the Pyrazole (B372694) Ring

The pyrazole ring itself provides multiple sites for substitution, including the N1 nitrogen and the C3 and C5 carbon atoms, offering opportunities to fine-tune the molecule’s properties.

Introducing substituents at the C3 and C5 positions of the pyrazole ring represents another important avenue for chemical modification. The synthesis of pyrazoles with substituents at these positions typically relies on the cyclization reaction between a hydrazine (B178648) and a suitably substituted β-dicarbonyl compound. nih.gov By choosing the appropriate β-dicarbonyl starting material, a wide variety of functional groups can be installed at the C3 and C5 positions. The existence of 2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol, for example, shows that a methyl group can be readily incorporated at the C3 position of the pyrazole ring. evitachem.com

Table 3 provides a summary of potential substitutions on the pyrazole ring.

Table 3: Examples of Substitutions on the Pyrazole Ring

PositionExample Substituent
N1Methyl, Phenyl, Benzyl
C3Methyl, Aryl
C5Aryl, Trifluoromethyl

Integration into Hybrid Structures and Fused Ring Systems

The this compound framework can serve as a building block for constructing larger, more elaborate molecules, such as hybrid compounds and fused heterocyclic systems, thereby accessing novel areas of chemical space. The creation of hybrid molecules through the combination of different pharmacophores is a well-established strategy in medicinal chemistry and materials science. nih.govnih.gov

Fused Ring Systems: 5-Aminopyrazoles are highly versatile precursors for the synthesis of numerous fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgresearchgate.netnih.gov These fused systems are of considerable scientific interest due to their wide range of biological activities. beilstein-journals.org

Pyrazolo[3,4-b]pyridines: These can be synthesized by reacting 5-aminopyrazoles with various partners, including β-dicarbonyl compounds and α,β-unsaturated ketones. mdpi.comnih.gov For example, the cyclization of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones has been effectively used to generate novel pyrazolo[3,4-b]pyridine derivatives. mdpi.com

Pyrazolo[1,5-a]pyrimidines: This scaffold is frequently synthesized through the reaction of 3-aminopyrazoles with 1,3-bielectrophilic compounds. nih.govencyclopedia.pub A common method involves the reaction of aminopyrazoles with enaminones in refluxing acetic acid to produce the corresponding pyrazolo[1,5-a]pyrimidine. nih.gov

Hybrid Structures: The this compound unit can be chemically linked to other molecular frameworks to form hybrid molecules. For instance, the successful synthesis of a series of pyrazoles decorated with benzimidazole (B57391) groups demonstrates the viability of this approach. researchgate.net Another example is the synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine, which effectively combines a pyrazole ring with a naphthyridine system. alfa-chemistry.comnih.gov

Table 4 lists some of the fused ring systems and hybrid structures that are related to or could potentially be derived from the 2-(pyrazol-4-yl)phenol scaffold.

Table 4: Examples of Fused and Hybrid Structures

Structure TypeCore Scaffold
Fused RingPyrazolo[3,4-b]pyridine
Fused RingPyrazolo[1,5-a]pyrimidine
Hybrid MoleculePyrazole-Benzimidazole
Hybrid MoleculePyrazole-Naphthyridine

Formation of Pyrazole-Chromone Hybrids

The synthesis of hybrid molecules incorporating both pyrazole and chromone (B188151) moieties is a significant area of research, driven by the diverse biological activities associated with these heterocyclic systems. A common and effective strategy to link a 4-substituted pyrazole to a chromone core involves the intermediacy of a 1,3-dicarbonyl compound, specifically a 1-(2-hydroxyphenyl)-3-(pyrazol-4-yl)propane-1,3-dione.

The general approach commences with the Claisen condensation between a substituted 2-hydroxyacetophenone (B1195853) and a pyrazole-4-carboxylic acid ester. While a direct example starting from this compound is not extensively documented, the established methodology suggests a plausible synthetic route. This would first involve the protection of the phenolic hydroxyl group, followed by the introduction of an acetyl group at the para-position of the phenol ring. Subsequent reaction with a suitable pyrazole-4-carboxylate under basic conditions would yield the desired 1,3-dione precursor.

An alternative and more direct route to a similar class of compounds involves the Baker-Venkataraman rearrangement. This reaction typically starts with a 2-acyloxyacetophenone, which, upon treatment with a base, rearranges to form a 1,3-dione. In the context of the target compound, this would necessitate the acylation of the phenolic hydroxyl of a 2-hydroxyacetophenone derivative with a 1-isopropyl-1H-pyrazole-4-carbonyl chloride.

Once the 1-(2-hydroxyphenyl)-3-(1-isopropyl-1H-pyrazol-4-yl)propane-1,3-dione intermediate is obtained, acid-catalyzed cyclization readily affords the 2-(1-isopropyl-1H-pyrazol-4-yl)-4H-chromen-4-one. Various acidic conditions can be employed for this intramolecular condensation, with sulfuric acid in ethanol (B145695) or acetic acid being common choices.

A related synthetic strategy involves the oxidative cyclization of 2'-hydroxychalcones. mdpi.com This method requires the initial synthesis of a chalcone, which can be achieved through the base-catalyzed condensation of a 2-hydroxyacetophenone with a pyrazole-4-carbaldehyde. Subsequent treatment of the resulting 1-(2-hydroxyphenyl)-3-(1-isopropyl-1H-pyrazol-4-yl)prop-2-en-1-one with an oxidizing agent such as iodine in dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of the pyrazole-chromone hybrid. researchgate.net

Precursor TypeKey TransformationResulting HybridRelevant Research Findings
1,3-DicarbonylAcid-catalyzed cyclization2-(Pyrazol-4-yl)chromoneCyclodehydration of 1-(2-hydroxyaryl)propane-1,3-diones is a primary method to afford 2-pyrazolyl-chromones. mdpi.com
2'-HydroxychalconeOxidative cyclization2-(Pyrazol-4-yl)chromoneTreatment of 2'-hydroxychalcones with DMSO and iodine or copper(II) chloride can yield the corresponding chromone derivatives. mdpi.comresearchgate.net

Condensation to Pyrazolo[4,3-c]pyridine Frameworks

The fusion of a pyrazole ring with a pyridine (B92270) moiety to form a pyrazolo[4,3-c]pyridine core is another important synthetic transformation. A key intermediate for this conversion is a pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic systems like pyrazoles. rsc.org

Starting with this compound, protection of the phenolic hydroxyl group would likely be the initial step to prevent side reactions. The protected pyrazole could then be subjected to the Vilsmeier-Haack conditions, typically employing a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), to introduce a formyl group at the 4-position of the pyrazole ring. Subsequent deprotection would yield 2-(1-isopropyl-1H-pyrazol-4-yl)-5-hydroxy-1H-pyrazole-4-carbaldehyde.

With the pyrazole-4-carbaldehyde in hand, several strategies can be employed for the construction of the fused pyridine ring. A common approach involves a multi-component reaction. For instance, condensation of the pyrazole-4-carbaldehyde with an aniline (B41778) derivative and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base can lead to the formation of a substituted pyrazolo[4,3-c]pyridine. ekb.eg

Another strategy involves a Friedländer annulation, which is the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In a variation of this, the pyrazole-4-carbaldehyde can react with an enamine or a β-ketoester to construct the pyridine ring.

Key IntermediateReaction TypeResulting FrameworkRelevant Research Findings
Pyrazole-4-carbaldehydeVilsmeier-Haack Reaction1-Isopropyl-4-(2-hydroxyphenyl)-1H-pyrazole-3-carbaldehyde (hypothetical)The Vilsmeier-Haack reaction is a standard method for the formylation of pyrazoles. rsc.orgresearchgate.net
Pyrazole-4-carbaldehydeMulti-component condensationPyrazolo[4,3-c]pyridineCondensation with anilines and active methylene compounds is a versatile route to fused pyridines. ekb.eg
Pyrazole-4-carbaldehydeFriedländer AnnulationPyrazolo[4,3-c]pyridineThis classical reaction provides a reliable method for the synthesis of quinoline (B57606) and related fused pyridine systems.

Derivatization for Probe Development and Functionalization

The unique structural features of this compound make it an attractive scaffold for the development of chemical probes and functional molecules. The phenolic hydroxyl group can serve as a recognition site for analytes or as a point of attachment for signaling units, such as fluorophores.

For the development of fluorescent probes, the phenolic hydroxyl group can be derivatized with a fluorophore that exhibits changes in its emission properties upon binding to a target analyte. For instance, the phenol can be etherified or esterified with a fluorophore containing a reactive group. The choice of fluorophore would depend on the desired spectral properties and the intended application.

Furthermore, the pyrazole-phenol scaffold itself can act as a signaling unit in a chemosensor. The electronic properties of the pyrazole ring can be modulated by the binding of an analyte to the phenolic hydroxyl group, leading to a change in the fluorescence or absorbance of the molecule. Pyrazole derivatives have been successfully employed as chemosensors for various metal ions. nih.gov The design of such probes often involves the strategic placement of coordinating groups that can selectively bind to the target ion, inducing a measurable photophysical response.

Functionalization of the pyrazole ring can also be exploited for probe development. For example, the introduction of reactive handles, such as carboxylic acids or amines, via multi-step synthesis would allow for conjugation to biomolecules or solid supports. A recent study described a cascade annulation/ring-opening reaction to synthesize pyrazolyl pentanoic and butanoic acids, which introduces a carboxylic acid functionality that can respond to pH changes and participate in hydrogen bonding. nih.gov

Derivatization StrategyFunctional OutcomePotential ApplicationRelevant Research Findings
Attachment of a fluorophoreFluorescent labelingBioimaging, sensingGeneral strategies for creating fluorescent probes involve the conjugation of a fluorophore to a recognition scaffold.
Introduction of coordinating groupsIon-selective bindingChemosensor for metal ionsPyrazole derivatives have been shown to act as effective chelating ligands for various metal ions. nih.gov
Introduction of reactive handles (e.g., -COOH)Covalent conjugationBioconjugation, material functionalizationThe introduction of a carboxylic acid group provides a site for further chemical modification. nih.gov

Structure Activity Relationship Sar Studies for Pyrazolylphenol Analogues

Analysis of Substituent Effects on Molecular Recognition

The biological activity of pyrazolylphenol analogues can be finely tuned by altering the substituents on both the pyrazole (B372694) and phenol (B47542) rings. Research into related pyrazole structures demonstrates that even minor changes can lead to significant differences in potency and selectivity.

For instance, in a series of pyrazole-based inhibitors, the introduction of different groups at various positions on the pyrazole and associated phenyl rings resulted in a range of inhibitory activities. nih.gov The addition of non-polar groups, such as a phenyl or methylbenzyl substituent, on a related resorcinol (B1680541) scaffold was found to confer the highest inhibitory potential, with 66.4% and 59.5% inhibition, respectively. researchgate.net Conversely, introducing more polar moieties like 4-pyridyl methyl or 2-morpholino ethyl led to a marked decrease in activity. researchgate.net

Similarly, studies on pyrazinoic acid analogs showed that while altering the core ring structure did not significantly improve antimicrobial activity, substitutions at other positions on the ring with alkylamino groups enhanced potency by 5 to 10-fold compared to the parent compound. nih.gov In another example, modifying the spacer length between the pyrazole and a diphenyl moiety influenced how the molecule positioned itself within its biological target's active site, affecting key molecular interactions. nih.gov

These findings highlight a crucial principle in the SAR of pyrazolylphenols: the nature, size, and position of substituents dictate the molecule's ability to interact with its target. Non-polar, bulky groups may enhance binding through hydrophobic interactions, while polar groups could either form beneficial hydrogen bonds or create unfavorable interactions, depending on the target's specific environment.

Table 1: Impact of Substituent Type on Biological Activity of Pyrazole Analogues

Scaffold Type Substituent Type Position of Substitution Observed Effect on Activity Reference
Pyrazole Substituted Resorcinol Non-polar (Phenyl, Methylbenzyl) OH group of resorcinol Highest inhibitory potential researchgate.net
Pyrazole Substituted Resorcinol Polar (4-pyridyl methyl) OH group of resorcinol Decreased inhibitory potential researchgate.net
Pyrazinoic Acid Alkylamino group 3 and 5 position of pyrazine (B50134) ring 5 to 10-fold increase in potency nih.gov

Elucidation of Critical Pharmacophoric Features within the Pyrazolylphenol Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are necessary for biological activity. longdom.orgmdpi.com Identifying the pharmacophore of the pyrazolylphenol scaffold is key to designing new, more effective compounds. Pharmacophore models for various pyrazole derivatives consistently identify a set of crucial features. nih.govnih.gov

For the 2-(1-Isopropyl-1H-pyrazol-4-yl)phenol scaffold, the critical pharmacophoric features can be deduced from its structure:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole ring are key hydrogen bond acceptors, capable of forming crucial interactions with biological targets. longdom.orgnih.gov

Hydrogen Bond Donor: The hydroxyl (-OH) group on the phenol ring serves as a primary hydrogen bond donor. longdom.org

Aromatic Ring: The phenol ring itself acts as an aromatic feature, often participating in π-π stacking interactions with aromatic amino acid residues (like phenylalanine or tyrosine) in a protein's binding site. nih.gov

Hydrophobic Group: The isopropyl group attached to the pyrazole ring provides a bulky, hydrophobic region that can fit into a corresponding hydrophobic pocket in the target protein, enhancing binding affinity. nih.gov

A pharmacophore model for pyrazole derivatives with antiproliferative activity identified two hydrophobic groups and one hydrogen bond acceptor as the essential features. nih.gov Another study on different pyrazole analogues highlighted the importance of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups for potent inhibition. nih.gov These models provide a blueprint for designing new molecules, ensuring they retain the necessary features for molecular recognition.

Table 2: Key Pharmacophoric Features of the Pyrazolylphenol Scaffold

Pharmacophoric Feature Structural Component Potential Interaction Reference
Hydrogen Bond Acceptor (HBA) Pyrazole Nitrogen Atoms Hydrogen bonding with receptor longdom.orgnih.gov
Hydrogen Bond Donor (HBD) Phenolic Hydroxyl Group Hydrogen bonding with receptor longdom.org
Aromatic Ring (AR) Phenol Ring π-π stacking, hydrophobic interactions nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. hilarispublisher.comej-chem.org These models are invaluable in drug discovery, allowing for the prediction of a newly designed compound's activity before it is synthesized, thereby saving time and resources. nih.govnih.gov For pyrazole derivatives, QSAR models have been successfully developed to predict activities ranging from anticancer to antimicrobial. nih.govej-chem.org

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. wiley.com Descriptors can be broadly categorized and are calculated from the 2D or 3D structure of the molecule using specialized software. nih.govresearchgate.net

Common categories of molecular descriptors include:

Electronic Descriptors: These describe the electronic properties of a molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's reactivity, as well as dipole moment and partial atomic charges. semanticscholar.orgucsb.edu

Hydrophobic Descriptors: These quantify a molecule's hydrophobicity, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The most common descriptor is LogP, the octanol-water partition coefficient.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include molecular connectivity indices and shape indices. nih.gov

Constitutional Descriptors: These are the simplest descriptors and include properties like molecular weight, number of atoms, and counts of specific functional groups (e.g., hydrogen bond donors/acceptors). nih.gov

Physicochemical Descriptors: This broad category includes properties like molar refractivity, polar surface area (PSA), and molecular volume. nih.govsemanticscholar.org

In a QSAR study of pyrazole derivatives, descriptors related to the adjacency distance matrix were found to be influential for EGFR kinase inhibitory activity. nih.gov Another study on phenolic compounds revealed that their antioxidant activity was correlated with a combination of physicochemical, topological, constitutional, and electronic properties. researchgate.net The selection of the right combination of descriptors is critical for building a predictive QSAR model.

Table 3: Categories of Molecular Descriptors Used in QSAR Modeling

Descriptor Category Description Examples Reference
Electronic Describes the electronic distribution and reactivity. HOMO/LUMO energies, Dipole Moment, Partial Charges semanticscholar.orgucsb.edu
Hydrophobic Quantifies the water-fearing nature of the molecule. LogP (Octanol-Water Partition Coefficient) ucsb.edu
Topological Numerical representation of molecular shape and connectivity. Connectivity Indices, Kappa Shape Indices nih.gov
Constitutional Basic counts of atoms and functional groups. Molecular Weight, Atom Count, Number of H-Bond Donors nih.gov

| Physicochemical | Describes steric and polar properties. | Molar Refractivity, Polar Surface Area (PSA), Molecular Volume | nih.govsemanticscholar.org |

A QSAR model is only useful if it is statistically robust and can accurately predict the activity of new compounds. Therefore, rigorous validation is a critical step in the modeling process and is mandated by principles such as the OECD guidelines. nih.govnih.gov Validation is typically performed using both internal and external methods.

Internal Validation: This process assesses the stability and robustness of the model using only the initial training dataset. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. The key statistic here is the cross-validated coefficient of determination, (or Q²cv ). A high Q² value (typically > 0.5) indicates good internal predictivity. shd-pub.org.rs

External Validation: This is the ultimate test of a model's predictive power. The initial dataset is split into a training set, which is used to build the model, and an external test set of compounds that the model has not seen before. The model's ability to predict the activities of the test set compounds is evaluated using the predictive R², R²pred (or Q²ext ). An acceptable value for R²pred is generally considered to be > 0.6. nih.govshd-pub.org.rs

Other important statistical metrics include:

R² (Coefficient of Determination): This measures how well the regression line fits the data of the training set. Values are typically expected to be > 0.6. nih.gov

Root Mean Square Error (RMSE): This measures the deviation between predicted and experimental values.

F-test: This indicates the statistical significance of the model.

A QSAR model for pyrazoline derivatives was considered robust with an R² of 0.79, Q²cv of 0.64, and an external R²test of 0.95. nih.gov Such validated models can then be confidently used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity. nih.gov

Table 4: Key Statistical Parameters for QSAR Model Validation

Parameter Description Common Acceptance Criteria Validation Type Reference
Coefficient of determination; measures the goodness-of-fit for the training set. > 0.6 Internal nih.gov
Q² or Q²cv Cross-validated R²; measures the internal predictive ability and robustness of the model. > 0.5 Internal shd-pub.org.rs
R²pred or Q²ext Predictive R² for the external test set; measures the model's ability to predict new data. > 0.6 External nih.govshd-pub.org.rs
RMSE Root Mean Square Error; measures the average magnitude of the prediction errors. As low as possible Both

| F-test | Fisher's F-test value; indicates the statistical significance of the regression model. | High value indicates significance | Internal | |

In-Depth Computational Analysis of this compound Interactions Remains Elusive

Despite a comprehensive search of scientific literature and computational databases, detailed research findings on the computational chemistry and molecular modeling of the specific compound This compound are not publicly available. As a result, a thorough analysis based on the requested outline of molecular docking simulations, molecular dynamics, and quantum mechanical calculations for this particular molecule cannot be provided at this time.

The requested sections and subsections require specific data derived from computational studies, such as the identification of binding sites, estimation of binding affinities, conformational dynamics in complex with receptors, and the influence of solvents on these interactions. This type of information is generated through targeted research, which appears not to have been published for this compound.

Computational chemistry and molecular modeling are powerful tools for understanding the behavior of molecules at an atomic level. These methods are frequently used in drug discovery and materials science to predict how a compound will interact with biological targets or other molecules. The typical workflow for such an investigation would involve:

Molecular Docking Simulations: To predict the preferred orientation of the molecule when bound to a specific protein target. This helps in identifying key intermolecular contacts, such as hydrogen bonds and hydrophobic interactions, and provides an estimation of the binding affinity.

Molecular Dynamics (MD) Simulations: To study the movement and conformational changes of the molecule and its complex with a receptor over time. This provides insights into the stability of the ligand-receptor complex and the role of the surrounding solvent.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations: To provide a more accurate description of the electronic structure and energetics of the molecule and its interactions, particularly for understanding reaction mechanisms or fine-tuning the results from classical mechanics-based simulations.

While general principles of these computational techniques are well-established, their application to a specific compound like this compound requires dedicated research studies. The absence of such studies in the public domain prevents the generation of a scientifically accurate and data-driven article as per the user's request.

It is important to note that the scientific community is constantly publishing new research. Future studies may focus on this compound, at which point a detailed computational analysis could become possible.

Computational Chemistry and Molecular Modeling for Pyrazolylphenol Interactions

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Electronic Structure Analysis (e.g., HOMO/LUMO, Electrostatic Potential)

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and interaction with other molecules. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis: The HOMO and LUMO are known as frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests higher polarizability, lower kinetic stability, and consequently, higher chemical reactivity, indicating that electron transfer can occur more easily. nih.gov

For pyrazole (B372694) derivatives, computational studies have shown that the distribution of HOMO and LUMO orbitals is often spread across the entire molecular structure, except for saturated alkyl groups. nih.gov The specific energies and the gap can be influenced by various substituents on the pyrazole and phenyl rings. Molecules with a smaller energy gap are generally considered more reactive. nih.gov For instance, in a comparative study of two pyrazole derivatives, the compound with the smaller energy gap (5.118 eV vs. 5.166 eV) was predicted to have higher chemical reactivity. nih.gov

Table 1: Representative Frontier Orbital Energies for Pyrazole Derivatives

Compound Type EHOMO (eV) ELUMO (eV) ΔE (HOMO-LUMO Gap) (eV) Predicted Reactivity
Pyrazole Derivative 1 -6.150 -1.032 5.118 High
Pyrazole Derivative 2 -6.102 -0.937 5.166 Lower
Pyrazole-Hydrazone 1 Not specified Not specified 4.38 High

Note: Data is illustrative and based on findings for various pyrazole derivatives. Specific values for 2-(1-Isopropyl-1H-pyrazol-4-yl)phenol require dedicated computational analysis.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It maps the electrostatic potential onto the electron density surface of the molecule. nih.gov In an MEP map, regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.govnih.gov

For molecules containing pyrazole and phenol (B47542) rings, the MEP analysis typically reveals negative potential around electronegative atoms like oxygen and nitrogen, indicating these are sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms, particularly the phenolic proton, would exhibit a positive potential, marking them as sites for nucleophilic interaction. nih.gov

Reaction Mechanism Studies Related to Metabolism or Reactivity

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including those related to a drug's metabolism and general reactivity. By modeling reaction pathways, researchers can predict the formation of metabolites and understand the potential for a compound to be chemically transformed within a biological system.

Studies on pyrazole derivatives have explored their interactions with metabolic enzymes like Cytochrome P450 (CYP) enzymes. For example, research on the CYP2E1 enzyme has shown that the structure of pyrazole derivatives significantly impacts their binding affinity and inhibitory mechanism. nih.gov While simple pyrazole shows moderate affinity, substitutions on the ring can either enhance or block binding. nih.gov Such computational and experimental studies help in predicting the metabolic fate of pyrazole-containing compounds.

The in silico assessment of reactivity can also be used to predict the likelihood of an impurity being removed, or "purged," during a synthetic process, which is a critical aspect of pharmaceutical manufacturing. lhasalimited.org While specific metabolic pathway studies for this compound are not widely published, the established computational approaches provide a robust framework for such future investigations.

Virtual Screening and De Novo Design Approaches

Computational strategies are pivotal in the early stages of drug discovery for identifying and designing new therapeutic agents.

Virtual Screening: This technique involves the computational screening of large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. chemmethod.comnih.gov For scaffolds like pyrazole, which is considered a "privileged structure" in medicinal chemistry, virtual screening has been successfully employed to discover inhibitors for various protein targets, including protein kinases and proteasomes. nih.govnih.gov

High-Throughput Virtual Screening (HTVS) can efficiently filter vast compound databases, saving time and resources compared to traditional high-throughput screening in the lab. chemmethod.comresearchgate.net Studies have successfully used HTVS to identify novel pyrazole-based inhibitors for targets like cyclin-dependent kinase 8 (CDK8), which is implicated in cancer. chemmethod.comresearchgate.net This approach allows for the rapid identification of lead compounds with favorable pharmacokinetic profiles for further development. chemmethod.com

De Novo Design: This is a more advanced computational method that aims to design a novel molecule from scratch, rather than searching through existing libraries. The process involves building a molecule atom-by-atom or fragment-by-fragment within the binding site of a target protein. While often applied to the design of larger molecules like peptides and proteins, the principles of de novo design can be applied to generate novel small-molecule inhibitors based on a known scaffold like pyrazolylphenol. This approach can lead to the creation of entirely new chemical entities with optimized binding and desired pharmacological properties. Computational tools can suggest modifications to the pyrazole scaffold to enhance interactions with a specific biological target. nih.gov

Mechanistic Biological Investigations of Pyrazolylphenol Derivatives Excluding Clinical Data

Enzyme Inhibition and Modulation Studies

Pyrazolylphenol derivatives have been the subject of numerous studies to elucidate their effects on various enzymes. These investigations have revealed their potential as inhibitors and modulators, targeting a range of enzymes critical in physiological and pathological processes.

The mode by which pyrazolylphenol derivatives inhibit enzyme activity is crucial for understanding their therapeutic potential. While specific kinetic studies on 2-(1-Isopropyl-1H-pyrazol-4-yl)phenol are not extensively documented in publicly available literature, research on related pyrazole-containing compounds and phenols provides insights into potential mechanisms.

For instance, studies on pyrazole-based inhibitors of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) have demonstrated competitive inhibition. This suggests that these molecules bind to the active site of the enzyme, competing with the natural substrate. Molecular docking studies further support this, indicating that the pyrazole (B372694) and phenol (B47542) rings play a vital role in anchoring the molecule within the enzyme's active site through hydrogen bonding.

Furthermore, phenol itself has been reported to act as a competitive inhibitor of human carbonic anhydrase II. mdpi.com This mode of inhibition implies that the inhibitor and the substrate cannot bind to the enzyme simultaneously, as they are competing for the same binding site. nih.gov Given the structural similarities, it is plausible that pyrazolylphenol derivatives could also exhibit competitive inhibition towards certain enzymes.

Research has identified several key enzyme families as targets for pyrazole-containing compounds, including those with phenolic substitutions.

Kinases: The pyrazole scaffold is a well-established framework in the design of protein kinase inhibitors. mdpi.com Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer. Pyrazole derivatives have been shown to be potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), by competing with ATP for binding to the enzyme's active site. mdpi.comnih.gov

Carbonic Anhydrase: Pyrazole-containing sulfonamides have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in processes like pH regulation and CO2 transport. nih.govmdpi.com Phenols and polyphenols are also known to inhibit carbonic anhydrases. mdpi.com The inhibitory activity of these compounds is often attributed to the coordination of the sulfonamide group or other functionalities to the zinc ion in the enzyme's active site.

Phosphodiesterase (PDE): Pyrazolone derivatives, which share the pyrazole core, have been identified as inhibitors of phosphodiesterases (PDEs). nih.gov PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. Specifically, pyrazole-containing compounds have been investigated as inhibitors of PDE2, PDE9, and PDE10A. nih.govmdpi.commdpi.com

Cytochrome P450 (CYP) Isoforms: Cytochrome P450 enzymes are a major family of enzymes involved in the metabolism of drugs and other xenobiotics. Inhibition of CYP isoforms can lead to significant drug-drug interactions. nih.govnih.gov A patent application has described pyrazole derivatives as cytochrome P450 inhibitors. nih.gov

The following table summarizes the inhibitory activities of some pyrazolylphenol derivatives against various enzymes.

Derivative ClassEnzyme TargetInhibition Data
PyrazolobenzodiazepinesCyclin-Dependent Kinase 2 (CDK2)Reversible inhibition in vitro
PyrazolopyrimidinonesPhosphodiesterase 9 (PDE9)IC50 values of 89 nM and 91 nM for compounds 17d and 17b, respectively. mdpi.com
Pyrazolone AnaloguesPhosphodiesterases (PDEs)Identified as inhibitors, leading to increased cAMP levels. nih.gov
1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)-pyridazin-4(1H)-one (TAK-063)Phosphodiesterase 10A (PDE10A)IC50 of 0.30 nM with high selectivity. nih.gov

Allosteric modulation, where a molecule binds to a site on an enzyme distinct from the active site to alter its activity, is an increasingly important area of drug discovery. frontiersin.org This mechanism offers the potential for greater specificity and a more nuanced regulation of enzyme function compared to direct competitive inhibition.

While direct evidence for allosteric modulation of enzymes by this compound is limited, the broader class of pyrazole derivatives has shown promise in this area. For example, pyrazole-containing compounds have been identified as positive allosteric modulators (PAMs) of receptors, which will be discussed in the following section. This suggests that the pyrazole scaffold is capable of binding to allosteric sites and inducing conformational changes that affect the primary function of the protein. The presence of the phenol group could further contribute to these interactions through hydrogen bonding and other non-covalent forces.

Receptor Binding and Functional Modulation

In addition to their effects on enzymes, pyrazolylphenol derivatives have been investigated for their ability to bind to and modulate the function of various receptors, particularly G protein-coupled receptors (GPCRs).

The specificity of a ligand for its target receptor is a critical determinant of its therapeutic utility. Pyrazole derivatives have been shown to bind to a variety of GPCRs with varying degrees of selectivity.

For instance, a class of 4-(1-Phenyl-1H-pyrazol-4-yl)quinolines was identified as selective positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). nih.gov These compounds demonstrated selectivity over other mGlu receptors and a panel of other GPCRs, ion channels, and enzymes. nih.gov

The binding of ligands to GPCRs can occur at the orthosteric site, where the endogenous ligand binds, or at an allosteric site. nih.govfrontiersin.org The chemical properties of the ligand, including the presence of functional groups like the phenol and the pyrazole ring, dictate the specific interactions with amino acid residues in the binding pocket, thereby determining the ligand's affinity and selectivity.

The functional consequence of a ligand binding to a receptor can be agonism (activation) or antagonism (inhibition). Pyrazole derivatives have demonstrated a wide spectrum of functional activities at different receptor subtypes.

For example, 2-(1H-Pyrazol-4-yl)acetic acid derivatives have been identified as antagonists of the CRTh2 receptor, a prostaglandin D2 receptor involved in allergic inflammation. nih.gov In contrast, other pyrazole derivatives have been developed as positive allosteric modulators of the M1 muscarinic acetylcholine receptor, enhancing the effect of the natural agonist, acetylcholine. nih.gov

The specific functional outcome of a pyrazolylphenol derivative binding to a receptor is determined by the conformational changes it induces in the receptor protein, which in turn affects the downstream signaling pathways. The nature of the substituents on both the pyrazole and phenol rings plays a crucial role in fine-tuning this activity.

Cellular Pathway Perturbations and Phenotypic Screening in Research Models

The diverse biological effects of pyrazolylphenol derivatives stem from their ability to interact with and modulate various cellular pathways. Researchers have employed a range of in vitro and in silico models to elucidate these mechanisms.

Studies on Cell Proliferation and Cell Cycle Progression

The impact of pyrazolylphenol derivatives on cell proliferation and the cell cycle is a significant area of investigation. Studies on various heterocyclic compounds, including pyrazole derivatives, have shown that they can interfere with the normal progression of the cell cycle, often leading to an arrest at specific phases. For instance, similar heterocyclic structures have been shown to arrest the cell cycle in the S and G2/M phases or the G0/G1 phase by down-regulating key regulatory proteins like cyclin B1/Cdk1 and cyclin D1/Cdk4 nih.gov. These effects are often linked to the inhibition of transcription of crucial genes like c-myc and the modulation of protein expression involved in cell growth and proliferation nih.gov. While direct studies on this compound are limited, the broader class of pyrazole derivatives is recognized for its potential to influence these fundamental cellular processes.

Mechanisms of Cell Death Induction (e.g., Apoptosis, Necroptosis)

Beyond halting cell proliferation, pyrazolylphenol derivatives are being investigated for their ability to induce programmed cell death. Apoptosis, a controlled form of cell death, is a common mechanism reported for bioactive compounds. Research on related compounds suggests that they can trigger apoptosis through pathways involving the upregulation of tumor suppressor proteins like p53 nih.gov.

Necroptosis, another form of regulated cell death, is mediated by specific proteins such as receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) mdpi.com. This pathway can be initiated when apoptosis is inhibited mdpi.com. The role of pyrazolylphenol derivatives in inducing necroptosis is an emerging area of interest, particularly in the context of diseases where apoptotic pathways are dysregulated.

Investigations into Antimicrobial (Antibacterial, Antifungal) Mechanisms

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, active against a range of bacteria and fungi. mdpi.comscielo.br Their mechanisms of action are multifaceted and can vary depending on the specific derivative and the target microorganism.

One key mechanism is the disruption of the bacterial cell wall, which is crucial for maintaining cellular integrity nih.gov. Some pyrazole-derived hydrazones have been shown to be particularly effective in this regard nih.gov. Another important mechanism involves increasing the permeability of the bacterial cell membrane. This allows for the accelerated penetration of the compound into the cell, leading to the release of intracellular components and ultimately, cell death mdpi.com. The combination of pyrazole derivatives with other agents, such as surfactants, can enhance this effect by further destabilizing the cell membrane mdpi.com.

Additionally, some pyrazole derivatives are predicted to act as inhibitors of essential bacterial enzymes, such as DNA gyrase, which is necessary for DNA replication nih.gov. The structure of the pyrazole derivative, including the presence of specific functional groups like chlorine, can significantly influence its antimicrobial efficacy frontiersin.org.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Derivative Class Target Organism(s) Reported Mechanism of Action
Naphthyl-substituted pyrazole-hydrazones Gram-positive bacteria (e.g., S. aureus), A. baumannii Disruption of the bacterial cell wall nih.gov
(1H-pyrazol-1-yl) methanol derivatives Staphylococcus aureus, Escherichia coli Increased permeability of the bacterial membrane mdpi.com
1-carboxyamidino-1H-pyrazole derivatives S. typhi, S. aureus, S. pneumoniae, C. albicans Not fully elucidated, showed weak to moderate activity scielo.br
2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives Various bacteria and fungi Structure-dependent activity, with chlorine-containing derivatives showing high effectiveness frontiersin.org

Anti-inflammatory Response Modulation

The anti-inflammatory properties of phenolic compounds, including those with pyrazole moieties, are well-documented. These compounds can modulate inflammatory responses through various mechanisms. One such mechanism involves the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key inflammatory mediator. For example, the natural anti-inflammatory compound 2-methoxy-4-vinylphenol has been shown to reduce LPS-induced NO and iNOS production nih.gov. This effect is mediated by the upregulation of Heme oxygenase-1 (HO-1), an anti-inflammatory enzyme nih.gov.

Another pathway involves the modulation of signaling cascades such as the protein kinase Cδ (PKCδ), mitogen-activated protein kinase (MAPK), and activator protein-1 (AP-1) pathways. Certain phenolic derivatives have been found to inhibit the activation of these pathways, leading to a downregulation of inflammatory mediators like cyclooxygenase-2 (COX-2) nih.gov. These findings suggest that pyrazolylphenol derivatives may exert their anti-inflammatory effects by targeting multiple points in the complex network of inflammatory signaling.

Other Reported Biological Activities (e.g., Antiviral, Antitubercular, Insecticidal, Antioxidant)

In addition to the activities mentioned above, pyrazole derivatives have been explored for a range of other biological effects.

Antiviral Activity: Certain pyrazole derivatives containing a 1,3,4-oxadiazole sulfide moiety have shown excellent protective activity against the Tobacco Mosaic Virus (TMV) nih.gov.

Antitubercular Activity: Several pyrazole derivatives have shown inhibitory potential against Mycobacterium species mdpi.com. Hybrid molecules incorporating coumarin and 1,2,3-triazole moieties have demonstrated promising activity against various Mycobacterium strains, including multidrug-resistant tuberculosis (MDR-TB) mdpi.com.

Insecticidal Activity: Some pyrazole derivatives have also exhibited insecticidal properties, for instance, against aphidoidea, which can act as vectors for plant viruses nih.gov.

Antioxidant Activity: Many pyrazole derivatives possess antioxidant properties, which are often attributed to their ability to scavenge free radicals scielo.brfrontiersin.org. The antioxidant potential of a compound can also contribute to its other biological activities, such as its antiviral effects, by mitigating oxidative stress caused by infections nih.gov.

Table 2: Summary of Other Biological Activities of Pyrazole Derivatives

Activity Derivative Type Target/Model Key Findings
Antiviral 1-tert-butyl-5-amino-4-pyrazole bioxadiazole sulfide derivatives Tobacco Mosaic Virus (TMV) Exhibited excellent protective activity against TMV nih.gov.
Antitubercular Coumarin-1,2,3-triazole hybrids Mycobacterium fortuitum, MDR-TB strain Showed promising activity, with some compounds being potent at low concentrations mdpi.com.
Insecticidal 1-tert-butyl-5-amino-4-pyrazole bioxadiazole sulfide derivatives Aphidoidea Demonstrated significant fatality rates against aphids nih.gov.
Antioxidant 1-carboxyamidino-1H-pyrazole derivatives DPPH and chemiluminescence assays Exhibited good radical scavenging properties scielo.br.
Antioxidant 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives In vitro antioxidant assays Showed high antioxidant activity frontiersin.org.

Systems Biology Approaches to Deconvolute Polypharmacology

The concept of "one drug, one target" is increasingly being replaced by the understanding that many compounds, including pyrazolylphenol derivatives, exhibit polypharmacology—the ability to interact with multiple targets. Systems biology provides a powerful framework for understanding these complex interactions. nih.govnih.govresearchgate.net

By using experimental and computational approaches, systems biology aims to characterize and model the complex regulatory networks within cells. nih.govnih.govresearchgate.net This holistic view is particularly useful for understanding the multifaceted actions of drugs and for identifying new therapeutic strategies. nih.govresearchgate.net For a compound like this compound, which likely has multiple biological activities, a systems biology approach could help to:

Identify the full range of its molecular targets.

Understand how its effects propagate through cellular networks. tau.ac.il

Predict potential synergistic or off-target effects. tau.ac.il

Guide the design of combination therapies. nih.gov

Drug-target network analysis, a key tool in systems biology, can help to map the interactions of a compound and reveal the interconnectedness of its targets within biological pathways. nih.govresearchgate.net This approach is crucial for moving beyond a single-target perspective and embracing the complexity of drug action to develop more effective therapeutic interventions. nih.govresearchgate.net

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The advancement of 2-(1-isopropyl-1H-pyrazol-4-yl)phenol from a laboratory curiosity to a readily accessible research tool or therapeutic lead hinges on the development of efficient and sustainable synthetic methodologies. While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research should prioritize green chemistry principles. nih.govresearchgate.net This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions like microwave-assisted synthesis. nih.govevitachem.com

Key areas for exploration include:

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis where the pyrazole ring is formed and subsequently arylated would significantly improve atom economy and reduce waste. tandfonline.combenthamdirect.com

Catalytic C-H Arylation: Direct C-H arylation of the pyrazole ring with a suitable phenol (B47542) precursor would be a highly efficient route, avoiding the need for pre-functionalized starting materials. nih.gov

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesPotential Challenges
Green Chemistry Approaches Reduced environmental impact, increased safety, potential for cost savings. nih.govresearchgate.netCatalyst development, optimization of reaction conditions for specific substrates.
One-Pot, Multi-Component Reactions Increased efficiency, reduced waste, simplified purification. tandfonline.combenthamdirect.comCompatibility of reagents and reaction conditions, control of regioselectivity.
Catalytic C-H Arylation High atom economy, reduced number of synthetic steps. nih.govCatalyst cost and sensitivity, directing group requirements.
Flow Chemistry Precise control of reaction parameters, enhanced safety, scalability.Initial setup cost, potential for clogging with solid byproducts.

Design of Highly Selective and Potent Pyrazolylphenol Derivatives

The core structure of this compound presents numerous opportunities for derivatization to enhance its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of new analogues. nih.govnih.gov

Future design strategies should focus on:

Modification of the Phenolic Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenol ring can modulate the compound's electronic properties and its ability to form hydrogen bonds, which can be critical for target binding.

Alteration of the Isopropyl Group: Replacing the isopropyl group with other alkyl or aryl moieties can influence the compound's lipophilicity and steric interactions within a binding pocket.

Substitution on the Pyrazole Ring: The pyrazole ring offers additional sites for modification, which could be exploited to fine-tune the compound's properties.

For instance, based on the known activities of other pyrazole derivatives, these new analogues could be screened for their potential as inhibitors of kinases, cyclooxygenase (COX) enzymes, or phosphodiesterases. rsc.orgnih.govnih.gov

Integration of Advanced Computational and Experimental Methodologies for Rational Design

To accelerate the discovery of potent and selective derivatives of this compound, a synergistic approach combining computational modeling and experimental validation is essential. nih.goveurasianjournals.com In silico techniques can provide valuable insights into the potential interactions of these compounds with biological targets, thereby guiding synthetic efforts towards the most promising candidates.

Key integrated methodologies include:

Molecular Docking: To predict the binding modes and affinities of designed derivatives against various biological targets. nih.govnih.govnih.gov This can help in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of the pyrazolylphenol derivatives with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-target complexes and to assess the stability of the interactions over time. eurasianjournals.com

In Silico Toxicity Prediction: To evaluate the potential toxicity of designed compounds early in the drug discovery process, thereby reducing the likelihood of late-stage failures. nih.gov

Exploration of Undiscovered Biological Targets and Mechanistic Insights

While the pyrazole scaffold is present in many approved drugs with a wide range of biological activities, the specific targets of this compound remain to be elucidated. nih.govrsc.org A comprehensive screening of this compound against a panel of biological targets is a critical next step.

Future research in this area should involve:

High-Throughput Screening (HTS): Testing the compound against large libraries of enzymes, receptors, and ion channels to identify initial hits.

Phenotypic Screening: Assessing the compound's effect on cellular phenotypes to uncover novel biological pathways and targets.

Chemical Proteomics: Utilizing affinity-based probes derived from the parent compound to isolate and identify its binding partners in a cellular context.

Metabolomics: Investigating how the compound alters the metabolic profile of cells or organisms to gain insights into its mechanism of action. mdpi.com

Given the structural similarity to other bioactive molecules, potential targets could include protein kinases, enzymes involved in inflammatory pathways, and receptors in the central nervous system. eurekaselect.comfrontiersin.org

Application in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule that can be used to study the function of a biological target. The development of a selective and potent derivative of this compound could provide a valuable tool for chemical biology research.

Future work in this area could focus on:

Fluorescent Probes: Attaching a fluorophore to the pyrazolylphenol scaffold could enable the visualization of its target within cells and tissues. benthamdirect.comresearchgate.netglobethesis.com The intrinsic fluorescence of some pyrazole derivatives could also be exploited. benthamdirect.com

Biotinylated Probes: Conjugating the compound with biotin (B1667282) would allow for the affinity-based purification of its target protein for subsequent identification by mass spectrometry.

Photoaffinity Probes: Incorporation of a photoreactive group would enable the covalent labeling of the target protein upon photoactivation, providing a powerful tool for target validation.

The development of such chemical probes would not only advance our understanding of the biological roles of the targets of this compound but also facilitate the discovery of new therapeutic strategies.

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